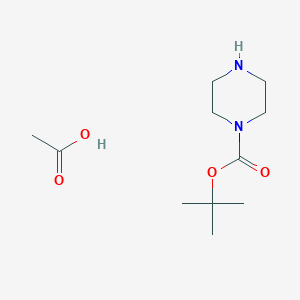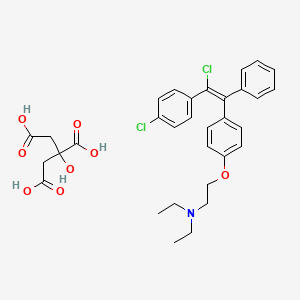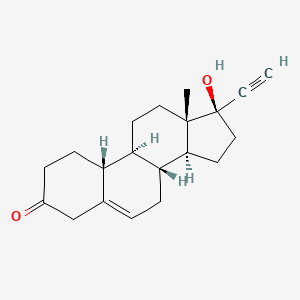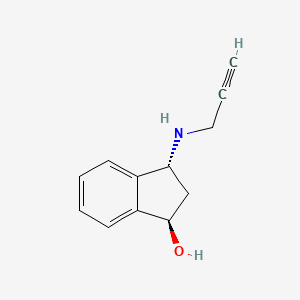
(R)-Darifenacin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Darifenacin-d4 is a deuterated form of Darifenacin, a medication primarily used to treat urinary incontinence. The compound is characterized by the substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often employed in scientific research to study metabolic pathways and pharmacokinetics due to the slight differences in the behavior of deuterium compared to hydrogen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Darifenacin-d4 involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring, which is a crucial structural component of ®-Darifenacin-d4.
Introduction of the Deuterium Atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is then synthesized and attached to the benzofuran structure.
Final Assembly: The final step involves the coupling of the benzofuran and pyrrolidine rings to form ®-Darifenacin-d4.
Industrial Production Methods
Industrial production of ®-Darifenacin-d4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
®-Darifenacin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-Darifenacin-d4 has several scientific research applications:
Pharmacokinetics: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Darifenacin, providing insights into its absorption, distribution, metabolism, and excretion.
Drug Development: It serves as a reference compound in the development of new drugs, helping to understand the behavior of similar compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems, particularly in relation to its antimuscarinic properties.
Industrial Applications: In the industry, ®-Darifenacin-d4 is used in the development of analytical methods and quality control processes.
Wirkmechanismus
®-Darifenacin-d4 exerts its effects by selectively antagonizing the muscarinic M3 receptor. This receptor is involved in the contraction of bladder and gastrointestinal smooth muscles. By blocking the M3 receptor, ®-Darifenacin-d4 reduces bladder muscle contractions, thereby alleviating symptoms of urinary incontinence. The molecular targets include the muscarinic acetylcholine receptors, and the pathways involved are primarily related to cholinergic signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Darifenacin: The non-deuterated form of ®-Darifenacin-d4, used for similar therapeutic purposes.
Solifenacin: Another muscarinic receptor antagonist used to treat overactive bladder.
Vibegron: A beta-3 adrenergic agonist used for the treatment of overactive bladder.
Uniqueness
®-Darifenacin-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms result in slightly different pharmacokinetic properties, making it valuable for detailed metabolic studies. Additionally, the deuterated form can offer improved stability and reduced metabolic degradation compared to its non-deuterated counterpart .
Eigenschaften
CAS-Nummer |
1261734-81-9 |
|---|---|
Molekularformel |
C₂₈H₂₆D₄N₂O₂ |
Molekulargewicht |
430.57 |
Synonyme |
(R)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide; (R)-(+)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine; ent-Darifenacin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![[(1S,8S)-9-hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B1146698.png)
